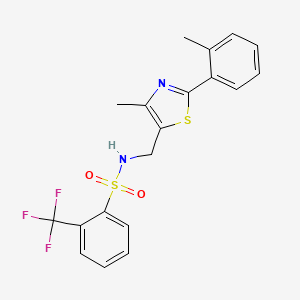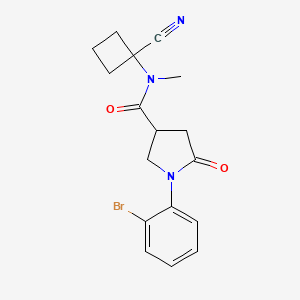![molecular formula C16H13FN2O3S3 B2854128 2-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide CAS No. 899983-22-3](/img/structure/B2854128.png)
2-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide, also known as FST, is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields of research. FST is a sulfonylurea compound that has been shown to exhibit potent hypoglycemic and insulinotropic effects, making it a promising candidate for the treatment of diabetes. In addition, FST has also been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases.
作用機序
The mechanism of action of 2-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide involves the activation of the ATP-sensitive potassium (KATP) channels in pancreatic beta cells. This results in the release of insulin, which helps to regulate blood glucose levels. This compound has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which helps to reduce inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent hypoglycemic and insulinotropic effects, making it a promising candidate for the treatment of diabetes. In addition, this compound has also been found to have anti-inflammatory and anti-cancer properties. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of various inflammatory diseases. This compound has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
実験室実験の利点と制限
One of the major advantages of using 2-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide in lab experiments is its potent hypoglycemic and insulinotropic effects, which makes it a promising candidate for the treatment of diabetes. In addition, this compound has also been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can cause liver toxicity and other adverse effects, which may limit its use in clinical settings.
将来の方向性
There are several future directions for research on 2-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide. One area of research is the development of this compound analogs that exhibit improved efficacy and reduced toxicity. Another area of research is the investigation of this compound as a potential treatment for other diseases, such as inflammatory bowel disease and cancer. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs.
合成法
The synthesis of 2-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide involves a multi-step process that includes the reaction of 4-fluorobenzene sulfonyl chloride with 4-(methylthio)benzo[d]thiazol-2-amine, followed by the reaction of the resulting product with acetic anhydride. The final product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
2-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide has been extensively studied for its potential applications in various fields of research. One of the major areas of research has been the development of this compound as a potential treatment for diabetes. Studies have shown that this compound exhibits potent hypoglycemic and insulinotropic effects, making it a promising candidate for the treatment of diabetes.
In addition, this compound has also been found to have anti-inflammatory and anti-cancer properties. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of various inflammatory diseases. This compound has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
特性
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S3/c1-23-12-3-2-4-13-15(12)19-16(24-13)18-14(20)9-25(21,22)11-7-5-10(17)6-8-11/h2-8H,9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNDOYSXQNATRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3As,6aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B2854045.png)
![4-Chloro-2-({[1-(4-methoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2854046.png)
![5-isopropyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2854047.png)




![2-(4-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2854053.png)
![3,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2854054.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2854059.png)
![N-methyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2854063.png)

![N-[2-(allyloxy)benzyl]-N-(2-phenylethyl)amine hydrochloride](/img/structure/B2854068.png)